2-Amino-2-(4-methoxyphenyl)propan-1-ol
Description
2-Amino-2-(4-methoxyphenyl)propan-1-ol is a chiral amino alcohol featuring a propan-1-ol backbone substituted at the second carbon with a 4-methoxyphenyl group and an amino group. This compound is structurally related to pharmacologically active amino alcohols, which often exhibit applications in drug discovery and catalysis .
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-amino-2-(4-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H15NO2/c1-10(11,7-12)8-3-5-9(13-2)6-4-8/h3-6,12H,7,11H2,1-2H3 |
InChI Key |
NOFRLYASXJHYPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Type
2-Amino-2-(2-chlorophenyl)propan-1-ol (CAS 1183141-38-9)
- Molecular Formula: C₉H₁₂ClNO
- Key Differences: The chloro substituent at the ortho position (vs.
- Implications : Chlorine’s electronegativity may enhance metabolic stability but reduce hydrogen-bonding capacity compared to methoxy groups .
2-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride (CAS 870852-69-0)
- Molecular Formula: C₉H₁₃ClFNO
- Key Differences : Fluorine at the para position is smaller and more electronegative than methoxy, favoring hydrophobic interactions and oxidative stability.
- Implications : Fluorinated analogs often exhibit improved bioavailability and target selectivity in medicinal chemistry .
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol (CAS 1213876-98-2)
- Molecular Formula: C₁₁H₁₇NO₃
- Key Differences: Ethoxy and methoxy groups at the 3- and 4-positions enhance steric bulk and electronic modulation. The shorter ethanol backbone (vs. propanol) may limit conformational flexibility.
- Implications : Multi-substituted phenyl rings can improve binding specificity, as seen in collagenase inhibitors .
Backbone Modifications
Methyl 2-Amino-2-(4-methoxyphenyl)acetate HCl (AS103310)
- Molecular Formula: C₁₀H₁₄ClNO₃
- Key Differences: The acetate ester replaces the propanol’s hydroxyl group, increasing lipophilicity and altering hydrolysis kinetics.
- Implications : Esters are common prodrug motifs, enhancing membrane permeability but requiring enzymatic activation .
2-Amino-2-(4-methoxyphenyl)ethanol (CAS 138713-55-0)
- Molecular Formula: C₉H₁₃NO₂
- Key Differences: The ethanol backbone (vs.
- Implications: Chain length influences molecular docking; propanol derivatives may occupy larger binding pockets .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Substituent(s) | Key Properties/Effects |
|---|---|---|---|---|
| 2-Amino-2-(4-methoxyphenyl)propan-1-ol | - | C₁₀H₁₅NO₂ (est.) | 4-OCH₃ | Electron-donating, enhanced solubility |
| 2-Amino-2-(2-chlorophenyl)propan-1-ol | 1183141-38-9 | C₉H₁₂ClNO | 2-Cl | Steric hindrance, metabolic stability |
| 2-Amino-2-(4-fluorophenyl)propan-1-ol | 870852-69-0 | C₉H₁₃ClFNO | 4-F | Hydrophobic interactions, stability |
| Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl | - | C₁₀H₁₄ClNO₃ | 4-OCH₃, ester | Prodrug potential, lipophilicity |
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